molecular formula C13H20N2O B5131185 (2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide

(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide

Cat. No.: B5131185
M. Wt: 220.31 g/mol
InChI Key: OROHSZTVNKHYQY-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl group, and a methylpent-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide typically involves the reaction of a suitable cyano precursor with a cyclohexylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the cyano group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. The cyclohexyl group provides structural stability and can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide: An isomer with a different geometric configuration around the double bond.

    N-cyclohexyl-3-methylpent-2-enamide: Lacks the cyano group, resulting in different chemical properties.

    2-cyano-N-cyclohexylpent-2-enamide: A similar compound with variations in the alkyl chain length and substitution pattern.

Uniqueness

(2Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide is unique due to its specific geometric configuration (Z-isomer) and the presence of both a cyano group and a cyclohexyl group

Properties

IUPAC Name

(Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-10(2)12(9-14)13(16)15-11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,15,16)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROHSZTVNKHYQY-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)NC1CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C#N)\C(=O)NC1CCCCC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.